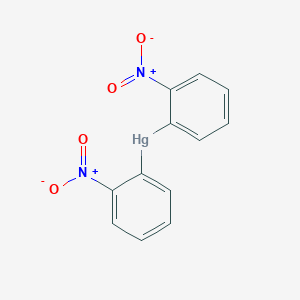
Bis(2-nitrophenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-nitrophenyl)mercury: is an organomercury compound with the molecular formula
C12H8HgN2O4
. It consists of a mercury atom bonded to two 2-nitrophenyl groups. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-nitrophenyl)mercury typically involves the reaction of mercury(II) acetate with 2-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniformity and high yield. The purification of the product is typically achieved through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(2-nitrophenyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: The mercury atom can be substituted by other metals or groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Transmetalation reactions often involve reagents like organolithium or Grignard reagents.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-aminophenylmercury derivatives.
Substitution: Formation of new organometallic compounds with different metal centers.
Scientific Research Applications
Bis(2-nitrophenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Used in the manufacturing of specialty chemicals and materials, including catalysts and intermediates for chemical synthesis.
Mechanism of Action
The mechanism by which bis(2-nitrophenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes and lead to toxic effects.
Comparison with Similar Compounds
Bis(2-nitrophenyl)mercury can be compared with other organomercury compounds such as:
Bis(4-nitrophenyl)mercury: Similar structure but with nitro groups in the para position, leading to different reactivity and properties.
Bis(2-chlorophenyl)mercury: Contains chlorine atoms instead of nitro groups, resulting in different chemical behavior and applications.
Phenylmercury acetate: A simpler organomercury compound with different reactivity and uses.
The uniqueness of this compound lies in the presence of nitro groups, which impart specific chemical properties and reactivity that are distinct from other organomercury compounds.
Properties
CAS No. |
110516-57-9 |
|---|---|
Molecular Formula |
C12H8HgN2O4 |
Molecular Weight |
444.79 g/mol |
IUPAC Name |
bis(2-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H4NO2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-4H; |
InChI Key |
OOOVBGFOABFCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Hg]C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















